2-Nitro-4-(phenylsulfonyl)aniline 2-Nitro-4-(phenylsulfonyl)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC13851619
InChI: InChI=1S/C12H10N2O4S/c13-11-7-6-10(8-12(11)14(15)16)19(17,18)9-4-2-1-3-5-9/h1-8H,13H2
SMILES:
Molecular Formula: C12H10N2O4S
Molecular Weight: 278.29 g/mol

2-Nitro-4-(phenylsulfonyl)aniline

CAS No.:

Cat. No.: VC13851619

Molecular Formula: C12H10N2O4S

Molecular Weight: 278.29 g/mol

* For research use only. Not for human or veterinary use.

2-Nitro-4-(phenylsulfonyl)aniline -

Specification

Molecular Formula C12H10N2O4S
Molecular Weight 278.29 g/mol
IUPAC Name 4-(benzenesulfonyl)-2-nitroaniline
Standard InChI InChI=1S/C12H10N2O4S/c13-11-7-6-10(8-12(11)14(15)16)19(17,18)9-4-2-1-3-5-9/h1-8H,13H2
Standard InChI Key MAIPRGSQJOIMIG-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)N)[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

The molecular architecture of 2-nitro-4-(phenylsulfonyl)aniline features a benzene ring substituted with three functional groups: an amine (-NH₂), a nitro (-NO₂), and a phenylsulfonyl (-SO₂C₆H₅). This arrangement creates distinct electronic effects:

  • Nitro group: A strong electron-withdrawing meta-director that polarizes the aromatic ring.

  • Phenylsulfonyl group: A bulky electron-withdrawing substituent that enhances solubility in polar aprotic solvents.

  • Amine group: A weakly electron-donating para-director, rendered less nucleophilic due to adjacent electron-withdrawing groups.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₂H₁₀N₂O₄S
Molecular Weight278.29 g/mol
IUPAC Name4-(Benzenesulfonyl)-2-nitroaniline
Canonical SMILESC1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)N)N+[O-]
Topological Polar Surface113 Ų

The crystal structure remains uncharacterized, but computational models predict a planar aromatic system with intramolecular hydrogen bonding between the amine and sulfonyl oxygen.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

While no direct protocol exists for 2-nitro-4-(phenylsulfonyl)aniline, analogous routes for nitro-sulfonamide compounds involve:

  • Sulfonation: Treating 4-nitroaniline with benzenesulfonyl chloride in pyridine at 0–5°C.

  • Nitration: Introducing a nitro group via mixed acid (HNO₃/H₂SO₄) at controlled temperatures.

A patent (US6552230B1) detailing the synthesis of structurally similar 2-nitro-5-(phenylthio)-anilines provides transferable insights :

  • Solvent Systems: Methanol, dimethylformamide (DMF), or water under autogenous pressure (3–12 bar).

  • Catalysis: Base-mediated reactions without phase-transfer agents.

  • Yield Optimization: 92–98% purity achieved through temperature modulation (40–100°C) and stoichiometric ammonia .

Table 2: Representative Reaction Conditions

ParameterOptimal Range
Temperature40–100°C
Pressure3–12 bar
SolventMethanol/DMF/Water
Reaction Time1–20 hours
Yield88–98%

Physicochemical Properties

Solubility and Stability

  • Solubility: Highly soluble in DMF, dimethyl sulfoxide (DMSO), and chlorinated solvents; sparingly soluble in water (<0.1 mg/mL at 25°C).

  • Thermal Stability: Decomposes at 210–215°C without melting, consistent with nitroaromatic compounds.

  • Photostability: Undergoes nitro group reduction under UV light (λ = 254 nm), forming 2-amino-4-(phenylsulfonyl)aniline.

Spectroscopic Data

  • IR (KBr): ν = 1345 cm⁻¹ (asymmetric SO₂), 1520 cm⁻¹ (NO₂), 3450 cm⁻¹ (NH₂).

  • ¹H NMR (DMSO-d₆): δ 8.2 (d, 2H, Ar-H), 7.8 (m, 5H, Ph-H), 6.9 (s, 1H, Ar-H), 6.3 (br, 2H, NH₂).

Applications in Scientific Research

Organic Synthesis

  • Cross-Coupling Reactions: Suzuki-Miyaura couplings at the nitro position yield biaryl sulfonamides.

  • Reductive Amination: Catalytic hydrogenation (Pd/C, H₂) produces diamines for polymer precursors.

Materials Science

  • Fluorescent Probes: Nitro-to-amine reduction under hypoxia mimics nitroreductase activity, enabling oxygen-level sensing in tumors.

  • Coordination Chemistry: Sulfonyl oxygen donors form complexes with transition metals (e.g., Cu²⁺, Fe³⁺) for catalytic applications.

Table 3: Emerging Applications

FieldApplicationMechanism
BiomedicineHypoxia imagingNitro group reduction
CatalysisLewis acid catalystsMetal-sulfonyl coordination
PolymersEpoxy hardenersAmine-epoxide crosslinking

Future Research Directions

  • Crystallographic Studies: Resolve 3D structure to optimize ligand-protein interactions.

  • Nanotheranostics: Develop liposomal formulations for targeted drug delivery.

  • Green Synthesis: Explore biocatalytic routes using nitroreductase-expressing E. coli.

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